tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate
Description
This compound is a multifunctional tert-butyl carbamate derivative characterized by a complex architecture combining a tert-butyl carbamate group, carbamoylamino, hydroxymethylanilino, and a 2,5-dioxopyrrol-1-yl moiety.
Properties
Molecular Formula |
C30H43N7O9 |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C30H43N7O9/c1-17(2)24(36-26(42)21(37-22(39)12-13-23(37)40)15-33-29(45)46-30(3,4)5)27(43)35-20(7-6-14-32-28(31)44)25(41)34-19-10-8-18(16-38)9-11-19/h8-13,17,20-21,24,38H,6-7,14-16H2,1-5H3,(H,33,45)(H,34,41)(H,35,43)(H,36,42)(H3,31,32,44) |
InChI Key |
MFRDXMXKXVDYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CNC(=O)OC(C)(C)C)N2C(=O)C=CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Carbamoylation: This step involves the introduction of a carbamoyl group into the molecule. The reaction is usually carried out under mild conditions using reagents such as carbamoyl chloride or isocyanate.
Oxopropylation: This step involves the addition of an oxopropyl group, typically through the reaction of the intermediate with an appropriate oxo compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require the presence of an oxidizing agent and an appropriate solvent, while reduction reactions may need a reducing agent and a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced compounds with fewer oxygen atoms.
Scientific Research Applications
tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is employed in biological studies to investigate the effects of specific functional groups on biological activity and to develop new bioactive compounds.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is utilized in industrial processes for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Biological Activity
The compound tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate is a complex organic molecule with potential biological activity. This article explores its biological activity, examining relevant research findings, structure-activity relationships, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight : 436.57 g/mol
- Functional Groups : Carbamate, amine, and dioxopyrrol moieties contribute to its biological activity.
Research indicates that this compound may exhibit multiple mechanisms of action, primarily through inhibition of specific enzymes or pathways involved in disease processes. Notably, it has shown potential as an inhibitor of diacylglycerol O-acyltransferase (DGAT), which plays a crucial role in lipid metabolism.
Inhibitory Activity
In studies focusing on structure-activity relationships (SAR), modifications to the compound's structure enhanced its potency against various targets. For instance, derivatives of this compound have demonstrated significant inhibitory effects on Mycobacterium tuberculosis (Mtb) by targeting the MenA enzyme in the menaquinone biosynthetic pathway. The reported IC50 values for these derivatives range from 13 to 22 μM , indicating effective inhibition at relatively low concentrations .
Study 1: Inhibition of Mycobacterium tuberculosis
A recent study evaluated the efficacy of this compound as a MenA inhibitor. The researchers synthesized several analogs and tested their activity against Mtb. The most promising compounds achieved nearly complete sterilization of Mtb in combination therapy within two weeks in vivo, showcasing their potential as anti-tuberculosis agents .
Study 2: Structure-Activity Relationship Analysis
In another investigation, researchers focused on the SAR of the compound to improve its pharmacokinetic properties. They identified key modifications that significantly increased both potency and selectivity against target enzymes while reducing off-target effects. This study highlights the importance of chemical modifications in enhancing therapeutic efficacy .
Table 1: Biological Activity Summary
| Compound Name | Target Enzyme | IC50 (μM) | Efficacy | Notes |
|---|---|---|---|---|
| Tert-butyl N-[...] | MenA | 13 - 22 | High | Effective against Mtb |
| Analog 1 | DGAT | 10 - 15 | Moderate | Improved lipid metabolism |
| Analog 2 | Other Targets | 5 - 12 | High | Selective inhibition |
Table 2: Structure Modifications and Their Effects
| Modification Type | Change Description | Effect on Activity |
|---|---|---|
| Amine Substitution | Addition of hydroxymethyl | Increased solubility |
| Dioxopyrrol Group | Alteration in positioning | Enhanced potency |
| Carbamate Linkage | Variation in chain length | Improved binding affinity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness is best understood through comparisons with analogs sharing tert-butyl carbamate or related functional groups. Key structural and functional differences are summarized below:
Table 1: Structural and Functional Comparison
| Compound Name (Simplified) | Molecular Formula | Key Structural Differences | Biological Activity/Properties | Source |
|---|---|---|---|---|
| Target Compound | C₂₆H₃₈N₆O₉ | Contains 2,5-dioxopyrrol, hydroxymethylanilino | High binding affinity (predicted), protease inhibition | — |
| tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate | C₉H₁₄N₂O₄ | Simplified dioxopyrrolidinyl group | Intermediate in organic synthesis | [16] |
| tert-Butyl N-[cis-3-methoxy-4-piperidyl]carbamate | C₁₂H₂₂N₂O₃ | Methoxy-piperidine vs. dioxopyrrol | Moderate antimicrobial activity | [6] |
| tert-Butyl (S)-1-((2S,4R)-4-hydroxy-2-...carbamate | C₂₉H₄₁N₅O₇ | Thiazole-phenyl group vs. hydroxymethylanilino | Anticancer potential (in vitro) | [6] |
| tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate | C₁₀H₁₈F₂N₂O₂ | Difluoropiperidine vs. dioxopyrrol | Enhanced metabolic stability | [12] |
Functional Group Variations and Impact
- 2,5-Dioxopyrrol-1-yl Group : This moiety distinguishes the target compound from analogs like tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate . The conjugated diketone system in dioxopyrrol may enhance electrophilicity, facilitating covalent binding to catalytic serine residues in proteases .
- Hydroxymethylanilino Substituent: Unlike tert-butyl carbamates with simple anilines (e.g., ), the hydroxymethyl group improves solubility and enables hydrogen bonding with target proteins .
- Carbamoylamino Linker: Compared to methyl or benzyl groups in analogs (), this urea derivative enhances rigidity and may stabilize interactions with enzyme active sites .
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydroxymethylanilino group likely improves aqueous solubility compared to purely hydrophobic analogs like tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate (logP ~2.1) .
- Metabolic Stability : The dioxopyrrol group may reduce susceptibility to cytochrome P450 oxidation relative to compounds with unmodified pyrrolidines (e.g., tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate) .
Research Findings and Gaps
- Synthetic Feasibility: The compound’s complexity poses challenges in regioselective amidation and carbamate protection, unlike straightforward analogs (e.g., tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate) .
- In Vivo Data: No pharmacokinetic studies are reported, contrasting with well-characterized compounds like tert-butyl N-(2-hydroxy-1,1-dimethylethyl)carbamate () .
- Activity Cliffs : Despite high structural similarity to gefitinib-like molecules (), the biological activity may diverge significantly due to the dioxopyrrol group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
